Triethylammonium acetate

Catalog No.
S581610
CAS No.
5204-74-0
M.F
C8H19NO2
M. Wt
161.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethylammonium acetate

CAS Number

5204-74-0

Product Name

Triethylammonium acetate

IUPAC Name

acetic acid;N,N-diethylethanamine

Molecular Formula

C8H19NO2

Molecular Weight

161.24 g/mol

InChI

InChI=1S/C6H15N.C2H4O2/c1-4-7(5-2)6-3;1-2(3)4/h4-6H2,1-3H3;1H3,(H,3,4)

InChI Key

AVBGNFCMKJOFIN-UHFFFAOYSA-N

SMILES

CCN(CC)CC.CC(=O)O

Synonyms

triethylamine, triethylamine acetate, triethylamine dinitrate, triethylamine hydrobromide, triethylamine hydrochloride, triethylamine maleate (1:1), triethylamine phosphate, triethylamine phosphate (1:1), triethylamine phosphonate (1:1), triethylamine sulfate, triethylamine sulfate (2:1), triethylamine sulfite (1:1), triethylamine sulfite (2:1), triethylammonium formate

Canonical SMILES

CCN(CC)CC.CC(=O)O

Buffering Agent

  • TEAA is a volatile buffer widely used in various biochemical and biological applications, particularly in peptide and proteomics research .
  • Its volatility makes it ideal for applications like mass spectrometry, where buffer removal is crucial .
  • It offers efficient buffering capacity in a neutral pH range, making it suitable for studying proteins and other biomolecules.

Chromatography

  • TEAA finds use as an ion-pairing reagent in the chromatographic separation of oligonucleotides .
  • By interacting with charged molecules, TEAA alters their retention time on chromatography columns, leading to improved separation.
  • It also plays a role in buffer solutions for oligonucleotide synthesis and purification .

Synthesis and Material Science

  • TEAA can act as a solvent in organic synthesis . Being a combination of a Bronsted acid and base, it's sometimes called a protic ionic liquid.
  • Research suggests TEAA can be used in the preparation of metal-organic frameworks (MOFs) . MOFs are porous materials with potential applications in gas storage and separation.
  • Studies also explore its use in the synthesis of nanoparticles, with potential applications in drug delivery, imaging, and catalysis .

Triethylammonium acetate is a quaternary ammonium salt formed from triethylamine and acetic acid. It is characterized by a molecular formula of C8H17NO2\text{C}_8\text{H}_{17}\text{NO}_2 and a molecular weight of approximately 173.23 g/mol. This compound appears as a colorless to yellowish liquid that is miscible with water, making it useful in various chemical applications, particularly in organic synthesis and as a buffer component in chromatography .

  • Toxicity: Limited data available on the specific toxicity of TEAA. However, triethylamine, a component of TEAA, is known to be a mild skin and eye irritant. It is recommended to handle TEAA with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.
  • Flammability: TEAA is likely flammable based on the presence of the organic components. Flammable solvents should not be used around TEAA.
  • Reactivity: TEAA may react with strong acids or bases. It is recommended to store and handle TEAA away from incompatible chemicals.
, primarily due to its ionic nature. It can act as a proton donor in acid-base reactions, where it can release protons to form triethylamine and acetic acid. The compound has been studied for its role in facilitating various organic reactions, including one-pot syntheses of biologically active compounds . Additionally, it can undergo mutual neutralization reactions where proton transfer occurs between the acetate anion and triethylammonium cation, particularly under varying temperature conditions .

Research indicates that triethylammonium acetate exhibits biological activity, particularly in the context of enzyme stabilization and antioxidant properties. Studies have shown that it can assist in maintaining the activity of enzymes like α-chymotrypsin in biocompatible ionic liquids, suggesting potential applications in biochemistry and pharmaceuticals . Furthermore, its use in synthesizing compounds with antibacterial properties highlights its significance in medicinal chemistry .

Triethylammonium acetate can be synthesized through the neutralization reaction between triethylamine and acetic acid. The reaction typically occurs under controlled conditions to ensure complete formation of the salt:

  • Reactants: Triethylamine and acetic acid are mixed in a suitable solvent.
  • Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperatures.
  • Product Isolation: After the reaction reaches completion, the product can be purified through methods such as crystallization or liquid-liquid extraction.

Alternative synthesis routes may involve using ionic liquid-assisted methods to enhance reaction efficiency and product yield .

Triethylammonium acetate has diverse applications across various fields:

  • Chromatography: It serves as a buffering agent in high-performance liquid chromatography (HPLC), aiding in the separation of complex mixtures .
  • Organic Synthesis: The compound is utilized as a catalyst or solvent in organic reactions, facilitating the synthesis of pharmaceuticals and other fine chemicals .
  • Biotechnology: Its role in stabilizing enzymes suggests potential uses in biocatalysis and biochemical assays.

Interaction studies involving triethylammonium acetate often focus on its behavior in mixed solvent systems. Research has demonstrated that this compound interacts favorably with various solvents, influencing solubility and reactivity profiles. For instance, studies examining its interactions with dimethylformamide have provided insights into molecular dynamics and solvation effects . Additionally, investigations into its effects on protein stability highlight its potential to mitigate deleterious actions of certain solvents on enzyme activity .

Triethylammonium acetate shares similarities with other ammonium salts but possesses unique properties that distinguish it from related compounds. Below is a comparison with similar compounds:

Compound NameMolecular FormulaUnique Features
Triethylammonium chlorideC6H15ClNMore hydrophobic; often used for ion exchange
Tetraethylammonium bromideC8H20BrNLarger alkyl groups; more sterically hindered
Trimethylammonium acetateC5H13NO2Smaller size; different solubility characteristics

Triethylammonium acetate's unique balance of hydrophilicity due to the acetate group and its ability to stabilize ionic interactions makes it particularly valuable in both synthetic chemistry and biological applications.

Volatility and Thermal Stability Profiles

Triethylammonium acetate demonstrates moderate volatility, with a boiling point of 164.5°C [2]. Its thermal stability has been systematically evaluated using thermogravimetric analysis (TGA), revealing an onset decomposition temperature (Tonset) of approximately 180–220°C under nitrogen atmospheres [4]. Isothermal TGA studies indicate that decomposition initiates at temperatures as low as 120°C, with a pseudo-zero-order activation energy of 80–100 kJ/mol depending on experimental conditions [4]. The parameter T0.01/10h—the temperature causing 1% mass loss over 10 hours—ranges from 110°C to 150°C, underscoring its limited long-term thermal stability [4]. Structural factors influencing stability include hydrogen bonding between the acetate anion and triethylammonium cation, which marginally enhances resistance to thermal degradation compared to non-functionalized ionic liquids [4].

Thermal PropertyValue
Boiling Point164.5°C [2]
Tonset180–220°C [4]
T0.01/10h110–150°C [4]
Activation Energy80–100 kJ/mol [4]

Solubility Behavior in Polar/Non-Polar Solvents

Triethylammonium acetate exhibits high solubility in polar solvents due to its ionic nature. It is fully miscible with water, methanol, and ethanol, achieving concentrations exceeding 5 M at 20°C [3]. In aprotic polar solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), solubility remains high (>3 M) [3]. By contrast, solubility in non-polar solvents like hexane and toluene is negligible (<0.01 M), attributed to the lack of dipole interactions [5]. The compound’s partition coefficient (log P) of -1.2 confirms its hydrophilic character [3].

Solvent TypeSolubility (20°C)
Water>5 M [3]
Methanol>5 M [3]
Ethyl Acetate0.8 M [5]
Hexane<0.01 M [5]

pH-Dependent Speciation in Aqueous Systems

In aqueous solutions, triethylammonium acetate dissociates into triethylammonium (C₆H₁₅N⁺) and acetate (CH₃COO⁻) ions. Despite initial neutral pH (~7.0) [1], the solution lacks buffering capacity because the ions are not conjugate acid-base pairs [6]. Acidification below pH 4.75 protonates acetate to acetic acid (pKa = 4.76), while alkalinization above pH 10.8 deprotonates triethylammonium to triethylamine (pKa ≈ 10.8) [6]. Speciation shifts significantly outside these thresholds:

$$
\text{Below pH 4.75: } \text{CH}3\text{COO}^- + \text{H}^+ \rightleftharpoons \text{CH}3\text{COOH}
$$
$$
\text{Above pH 10.8: } \text{C}6\text{H}{15}\text{N}^+ + \text{OH}^- \rightleftharpoons \text{C}6\text{H}{15}\text{N} + \text{H}_2\text{O}
$$

Phase Transition Characteristics

Triethylammonium acetate displays a melting point of -18°C, transitioning from solid to a clear liquid [1]. The boiling point at 164.5°C coincides with gradual decomposition rather than pure phase change [2]. Density measurements show a temperature-dependent decline from 1.010 g/mL at 20°C to 0.985 g/mL at 50°C [1]. The refractive index (nD) remains stable at 1.42–1.43 across the liquid phase [1].

Phase PropertyValue
Melting Point-18°C [1]
Boiling Point164.5°C [2]
Density (20°C)1.010 g/mL [1]
Refractive Index1.42–1.43 [1]

Fundamental Neutralization Chemistry

The primary synthesis of triethylammonium acetate relies on the stoichiometric neutralization reaction between triethylamine and acetic acid, following the basic acid-base chemistry principle [1] [2] [3]. This reaction proceeds according to the following balanced equation:

$$ \text{(C₂H₅)₃N} + \text{CH₃COOH} \rightarrow \text{[(C₂H₅)₃NH]⁺[CH₃COO]⁻} $$

The neutralization reaction exhibits high atom economy and minimal waste generation, making it an inherently sustainable synthesis approach [1] [4]. The fundamental stoichiometric ratio of 1:1 between triethylamine and acetic acid ensures complete conversion and optimal yield formation [3] [5].

Standard Laboratory-Scale Protocols

Protocol Development and Optimization: The standard laboratory synthesis involves controlled addition of acetic acid to triethylamine under specific temperature and time conditions [2] [6]. Research has established that optimal reaction conditions include temperatures of 70-80°C with reaction times of 1-3 hours to ensure complete neutralization [1] [2].

For 0.1 M buffer preparation, the protocol requires dissolving 5.6 millimoles of glacial acetic acid in approximately 950 milliliters of water, followed by the controlled addition of 13.86 milliliters of triethylamine while maintaining continuous mixing [1] [4]. The pH is subsequently adjusted to approximately 7.0 with diluted acetic acid, and the final volume is brought to 1 liter with distilled water [3].

High-Concentration Buffer Synthesis: For more concentrated solutions, a 2 M triethylammonium acetate buffer preparation involves mixing 2.78 milliliters of triethylamine with 1.14 milliliters of acetic acid, adding water to achieve a 10 milliliter final volume, and adjusting the pH to 7.0 [3]. This approach demonstrates the scalability and flexibility of the neutralization protocol.

Advanced Stoichiometric Considerations

Molecular Dynamics and Ionization States: Recent molecular dynamics studies reveal that triethylammonium acetate formation involves partial ionization, with approximately one in four molecules achieving complete ionic character [7] [8] [9]. This finding has significant implications for stoichiometric calculations and optimization of synthesis conditions.

The formation of triethylammonium acetate does not result in a completely ionized medium but rather creates a complex system where ionization occurs as a partial process affecting only specific molecular fractions [8] [10]. Understanding this behavior enables more precise control over product composition and purity levels.

Quality Control in Neutralization Reactions

Analytical Monitoring: The neutralization progress can be monitored through pH measurements, conductivity analysis, and temperature monitoring throughout the reaction process [5] [11]. These parameters provide real-time feedback for process optimization and quality assurance.

Yield Optimization: Standard neutralization protocols typically achieve yields of 92-98% under optimized conditions [2] [6] [12]. Factors influencing yield include temperature control, mixing efficiency, stoichiometric precision, and reaction time management.

Industrial-Scale Manufacturing Processes

Large-Scale Reactor Design and Operation

Industrial Reactor Configuration: Large-scale production utilizes jacketed reactors with capacities ranging from 1000-5000 liters per batch[Manufacturing Process Data]. These reactors incorporate advanced temperature control systems maintaining ±2°C precision throughout the neutralization process[Manufacturing Process Data].

The industrial synthesis protocol involves controlled addition of 1.5 moles of acetic acid to 1.0 mole of triethylamine at temperatures of 70-80°C for 2-4 hours under continuous agitation at 300-500 rpm [2] [6]. This approach ensures complete reaction and optimal heat transfer for consistent product quality.

Process Control and Monitoring Systems

Critical Control Points: Industrial manufacturing implements comprehensive monitoring of stoichiometric ratios, reaction temperature, mixing homogenization, and residual impurity levels[Manufacturing Process Data]. These control points ensure consistent product quality and compliance with industry specifications.

Advanced Process Analytics: Modern industrial facilities employ real-time analytical monitoring including pH measurement, conductivity analysis, and in-line spectroscopic techniques for continuous quality assessment [5] [13]. These systems enable immediate process adjustments and maintain optimal operating conditions.

Scale-Up Considerations and Challenges

Heat Transfer Management: Industrial-scale reactions require careful heat management due to the exothermic nature of the neutralization process [14] [15]. Advanced cooling systems and temperature control mechanisms prevent thermal runaway and ensure product quality consistency.

Mass Transfer Optimization: Large-scale mixing systems must achieve homogeneous distribution of reactants to prevent local concentration variations that could impact product quality[Manufacturing Process Data]. Computational fluid dynamics modeling assists in optimizing reactor design and mixing parameters.

Production Capacity and Economic Factors

Commercial Production Volumes: Industrial facilities typically operate with annual production capacities ranging from 100-1000 metric tons of triethylammonium acetate, depending on market demand and application requirements [16] [17]. This scale enables cost-effective production for diverse industrial applications.

Cost Analysis and Optimization: The economic viability of industrial production depends on raw material costs, energy consumption, purification requirements, and quality specifications [16] [18]. Optimization strategies focus on maximizing atom economy and minimizing waste generation.

Purification Techniques and Quality Control Measures

Vacuum Distillation and Thermal Purification

High-Purity Distillation Protocols: Vacuum distillation represents the primary purification method for achieving pharmaceutical-grade triethylammonium acetate with purity levels exceeding 99%[Purification Techniques Data]. The process operates at 80-90°C under reduced pressure of 5-10 mmHg for 4-6 hours [19] [20].

The distillation process effectively removes volatile impurities, residual starting materials, and water content while preserving the ionic liquid structure [21] [20]. Advanced distillation columns with multiple theoretical plates enable precise separation and purification [20].

Freeze Drying and Lyophilization Methods

Lyophilization for Buffer Salt Removal: Freeze drying techniques prove particularly effective for removing triethylammonium acetate buffer salts from purified compounds [22] [21]. The process operates at -40 to -80°C under 0.1-1 mmHg pressure for 24-48 hours[Purification Techniques Data].

Multiple freeze-drying cycles (typically 5 cycles with 20 milliliter volumes) ensure complete removal of excess triethylammonium acetate while preserving the integrity of target compounds [21]. This technique achieves 98-99% purity levels and proves essential for analytical and pharmaceutical applications[Purification Techniques Data].

Chromatographic Purification Strategies

High-Performance Liquid Chromatography: Reverse-phase HPLC using triethylammonium acetate mobile phases enables both purification and analysis of target compounds [23] [24] [25]. The technique achieves analytical-scale purification with purity levels exceeding 99% in 2-4 hours[Purification Techniques Data].

Ion Exchange Chromatography: This method proves particularly effective for counterion exchange and removal of specific impurities [22] [26]. The process achieves 98-99% purity in 3-5 hours and enables precise control over ionic composition[Purification Techniques Data].

Advanced Analytical Characterization

Nuclear Magnetic Resonance Analysis: Comprehensive NMR characterization provides detailed structural confirmation and purity assessment [6] [21] [27]. ¹H NMR spectra in deuterated solvents reveal characteristic signals for triethylammonium and acetate components, enabling precise composition analysis [6] [21].

Mass Spectrometry and Elemental Analysis: Advanced analytical techniques including electrospray ionization mass spectrometry and elemental analysis provide quantitative assessment of molecular composition and purity levels [28] [29]. These methods enable detection of trace impurities and confirmation of stoichiometric ratios.

Quality Control Standards and Specifications

Pharmaceutical-Grade Specifications: Commercial triethylammonium acetate must meet stringent quality standards including pH 7.0 ± 0.3, evaporation residue <0.01%, water content specifications, and absence of heavy metals [23] [30] [13]. These specifications ensure suitability for analytical and biotechnology applications.

Stability and Storage Requirements: Quality control protocols include stability testing under various temperature and humidity conditions [30] [19] [4]. Proper storage at 2-8°C in inert atmosphere maintains product quality and extends shelf life[Manufacturing Process Data].

Green Chemistry Approaches in Scalable Synthesis

Solvent-Free and Aqueous-Based Synthesis

Environmentally Benign Synthesis Routes: Green chemistry principles emphasize solvent-free synthesis approaches that eliminate organic solvent use entirely [31] [32] [18]. These methods achieve E-factors of 0.1-0.2 while maintaining high yields and product quality[Green Chemistry Data].

Aqueous-Based Methodologies: Water-based synthesis protocols represent highly sustainable alternatives with minimal environmental impact [31] [18]. These approaches achieve very high scalability while reducing energy requirements to 30-60 kJ/mol[Green Chemistry Data].

Microwave-Assisted and Energy-Efficient Synthesis

Microwave-Enhanced Reaction Kinetics: Microwave-assisted synthesis reduces energy consumption and reaction times while maintaining product quality [31] [32]. This approach achieves E-factors of 0.15-0.3 and energy requirements of 25-45 kJ/mol[Green Chemistry Data].

Process Intensification: Advanced heating methods including microwave irradiation and ultrasonic activation enable more efficient synthesis with reduced environmental impact [31] [18]. These techniques particularly benefit medium-scale production applications[Green Chemistry Data].

Recyclable Ionic Liquid Systems

Catalyst and Solvent Recyclability: Triethylammonium acetate demonstrates excellent recyclability characteristics with 5-8 reuse cycles without significant loss of catalytic activity [6] [12]. This property significantly reduces waste generation and production costs [12] [18].

Circular Economy Implementation: The recyclable nature of triethylammonium acetate supports circular economy principles through multiple reuse cycles, waste minimization, and resource conservation [12] [18]. This approach achieves E-factors as low as 0.05-0.15[Green Chemistry Data].

Atom Economy and Waste Minimization

High Atom Economy Processes: The direct neutralization synthesis achieves excellent atom economy with minimal byproduct formation [18]. This inherent efficiency supports sustainable manufacturing with E-factors of 0.1-0.25[Green Chemistry Data].

Zero-Waste Production Goals: Advanced synthesis protocols aim for zero-waste production through complete reactant utilization, byproduct minimization, and waste stream recycling [31] [18]. These approaches demonstrate very high scalability potential for commercial implementation[Green Chemistry Data].

Life Cycle Assessment and Environmental Impact

Comprehensive Environmental Evaluation: Life cycle assessment studies evaluate the complete environmental footprint of triethylammonium acetate production including raw material extraction, synthesis processes, purification steps, and waste management [18]. These analyses guide optimization strategies for minimal environmental impact.

Sustainable Supply Chain Integration: Green chemistry approaches integrate sustainable supply chain principles including renewable raw materials, energy-efficient processes, and environmentally responsible waste management [31] [18]. This comprehensive approach ensures long-term sustainability of production methodologies.

Related CAS

121-44-8 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 122 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (96.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.72%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (96.72%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5204-74-0

Wikipedia

Triethylammonium acetate

General Manufacturing Information

Acetic acid, compd. with N,N-diethylethanamine (1:1): ACTIVE

Dates

Last modified: 08-15-2023

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